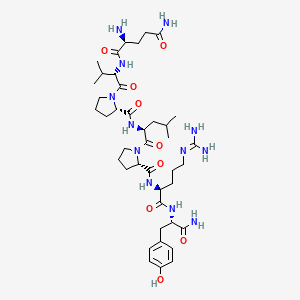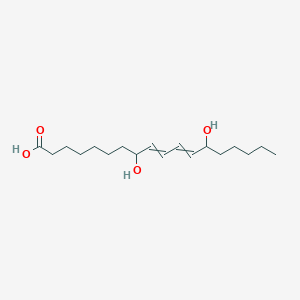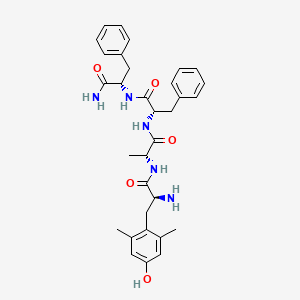
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester is a complex organic compound with a unique structure that combines the properties of butanedioic acid, benzothiazole, and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester typically involves multiple steps, starting with the preparation of the benzothiazole ring, followed by the introduction of the sulfonamide group, and finally, the esterification with butanedioic acid. Common reagents used in these reactions include sulfuric acid, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzothiazole derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- 2-Butenoic acid, 3-amino-, ethyl ester
- Butanedioic acid, dimethyl ester
Uniqueness
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester is unique due to the presence of the benzothiazole ring and the sulfonamide group, which confer distinct chemical and biological properties. These features make it more versatile and potentially more effective in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
137836-90-9 |
|---|---|
Molekularformel |
C13H14N2O6S2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-O-ethyl 4-O-(2-sulfamoyl-1,3-benzothiazol-6-yl) butanedioate |
InChI |
InChI=1S/C13H14N2O6S2/c1-2-20-11(16)5-6-12(17)21-8-3-4-9-10(7-8)22-13(15-9)23(14,18)19/h3-4,7H,2,5-6H2,1H3,(H2,14,18,19) |
InChI-Schlüssel |
IVERUUNHUUMGOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)

![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)







![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
